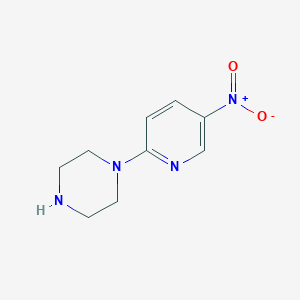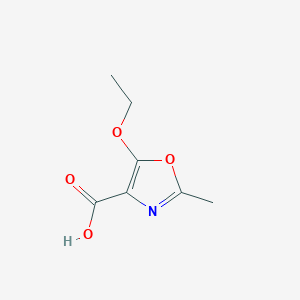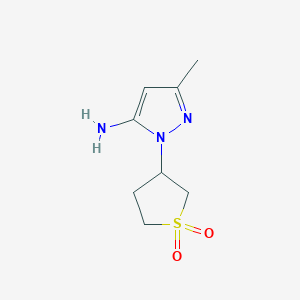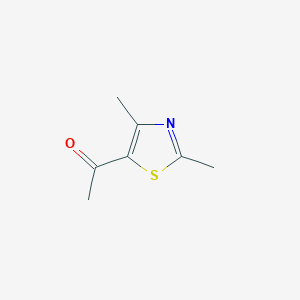
5-fluorobenzofuran-2-carboxylic Acid
Descripción general
Descripción
5-fluorobenzofuran-2-carboxylic Acid is a chemical compound with the molecular formula C9H5FO3 . It is a solid substance .
Synthesis Analysis
The synthesis of benzofuran derivatives, including 5-fluorobenzofuran-2-carboxylic Acid, has been performed and confirmed using 1H-NMR, 13C-NMR, elemental analysis, and IR .Molecular Structure Analysis
The molecular structure of 5-fluorobenzofuran-2-carboxylic Acid consists of a benzofuran ring substituted with a fluorine atom and a carboxylic acid group . The average mass of the molecule is 180.133 Da .Physical And Chemical Properties Analysis
5-fluorobenzofuran-2-carboxylic Acid is a solid substance that should be stored in a dry room at normal temperature .Aplicaciones Científicas De Investigación
Pharmaceuticals: Drug Synthesis and Development
5-fluorobenzofuran-2-carboxylic Acid: is a compound that has garnered interest in pharmaceutical research due to its potential as a building block for drug synthesis. Its fluorinated benzofuran moiety is a structural component that can be found in various pharmacologically active molecules, which are often explored for their anticancer, antiviral, and anti-inflammatory properties .
Material Science: Advanced Material Fabrication
In material science, 5-fluorobenzofuran-2-carboxylic Acid can contribute to the development of novel materials with unique properties. Its incorporation into polymers and coatings can enhance material characteristics such as thermal stability, resistance to degradation, and electronic properties, which are crucial for high-performance materials used in technology and industry.
Chemical Synthesis: Organic Synthesis Intermediates
This compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including coupling reactions and functional group transformations, making it a valuable precursor for synthesizing complex organic molecules. This is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many chemical products .
Analytical Chemistry: Chromatography and Spectroscopy
5-fluorobenzofuran-2-carboxylic Acid: can be used as a standard or reference compound in chromatographic and spectroscopic methods. Its distinct chemical structure allows for its use in method development and calibration processes, aiding in the accurate analysis of complex mixtures in various samples .
Biochemistry: Enzyme Inhibition Studies
The compound’s structure enables it to interact with biological macromolecules, making it a candidate for enzyme inhibition studies. By binding to active sites or allosteric sites on enzymes, it can help in understanding enzyme mechanisms and the development of enzyme inhibitors, which have therapeutic applications .
Environmental Science: Pollution Monitoring and Control
In environmental science, derivatives of 5-fluorobenzofuran-2-carboxylic Acid can be used as markers or tracers to monitor environmental pollution. They can also play a role in the development of sensors and assays for detecting harmful substances in the environment, contributing to pollution control efforts .
Safety and Hazards
The safety information for 5-fluorobenzofuran-2-carboxylic Acid includes hazard statements H302-H315-H319-H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
Benzofuran compounds, including 5-fluorobenzofuran-2-carboxylic Acid, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests potential future directions in the development of new pharmaceuticals and therapeutics .
Relevant Papers Relevant papers on 5-fluorobenzofuran-2-carboxylic Acid include studies on the synthesis and properties of benzofuran derivatives , as well as the use of fluorinated compounds in cancer treatment .
Propiedades
IUPAC Name |
5-fluoro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITUZQPFDWNUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450820 | |
| Record name | 5-fluorobenzofuran-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluorobenzofuran-2-carboxylic Acid | |
CAS RN |
89197-62-6 | |
| Record name | 5-fluorobenzofuran-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1-benzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)





![methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B181989.png)
![Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B181992.png)





